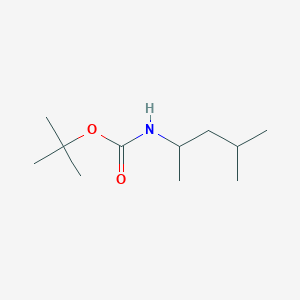
tert-butyl N-(4-methylpentan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(4-methylpentan-2-yl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methylpentan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions .
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl N-(4-methylpentan-2-yl)carbamate can undergo oxidation reactions to form corresponding carbamate derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halides, alkoxides, and aprotic solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed:
Oxidation: Carbamate derivatives with additional oxygen functionalities.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various functional groups.
科学研究应用
Chemistry: tert-Butyl N-(4-methylpentan-2-yl)carbamate is used as a protecting group for amines in organic synthesis. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other related biochemical processes .
Medicine: The compound is explored for its potential use in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it a valuable intermediate in the synthesis of various active ingredients .
作用机制
The mechanism of action of tert-butyl N-(4-methylpentan-2-yl)carbamate involves its hydrolysis to release the active amine and carbon dioxide. The hydrolysis is typically catalyzed by enzymes such as carbamate hydrolases. The released amine can then interact with specific molecular targets, such as receptors or enzymes, to exert its biological effects .
相似化合物的比较
- tert-Butyl N-(1-bromo-4-methylpentan-2-yl)carbamate
- tert-Butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate
- tert-Butyl N-(2-amino-4-methylpentan-3-yl)carbamate
Comparison:
- tert-Butyl N-(1-bromo-4-methylpentan-2-yl)carbamate: This compound contains a bromine atom, making it more reactive in nucleophilic substitution reactions compared to tert-butyl N-(4-methylpentan-2-yl)carbamate .
- tert-Butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate: The presence of a hydroxyl group in this compound enhances its solubility in polar solvents and makes it a better candidate for certain biochemical applications .
- tert-Butyl N-(2-amino-4-methylpentan-3-yl)carbamate: This compound has an additional amino group, which can participate in further chemical modifications, making it more versatile in synthetic applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its stability, reactivity, and ability to undergo various chemical reactions make it a valuable intermediate in organic synthesis and a promising candidate for further research and development.
属性
分子式 |
C11H23NO2 |
|---|---|
分子量 |
201.31 g/mol |
IUPAC 名称 |
tert-butyl N-(4-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C11H23NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h8-9H,7H2,1-6H3,(H,12,13) |
InChI 键 |
SXUQFEPQZOVWBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4S)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B14777607.png)

![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
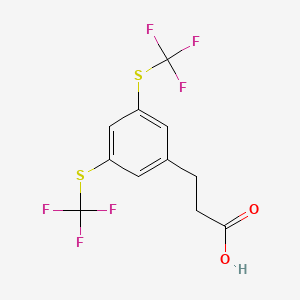
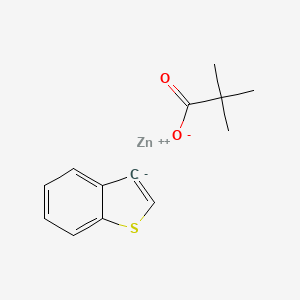
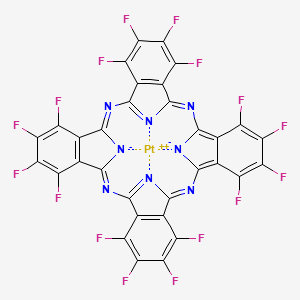

![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
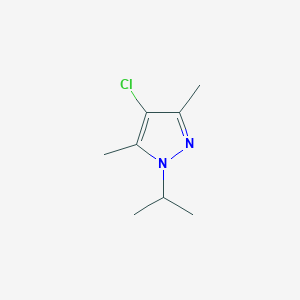

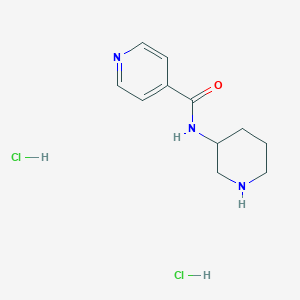
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)

